molecular formula C17H12F3N3S B2708836 4-Methylphenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide CAS No. 383148-13-8

4-Methylphenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide

Cat. No.: B2708836
CAS No.: 383148-13-8
M. Wt: 347.36
InChI Key: CDNYNMZLOATBDF-UHFFFAOYSA-N
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Description

4-Methylphenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and a methylphenyl group attached to a triazine ring. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methylphenyl hydrazine with 3-phenyl-6-(trifluoromethyl)-1,2,4-triazine-5-thiol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Methylphenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazoles: These compounds share some structural similarities with 4-Methylphenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide and are known for their diverse biological activities.

    1,3-Thiazoles: These compounds also exhibit a range of biological activities and are used in the synthesis of pharmaceuticals and agrochemicals.

    Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds contain a triazine ring and are studied for their potential therapeutic applications.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(4-methylphenyl)sulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3S/c1-11-7-9-13(10-8-11)24-16-14(17(18,19)20)22-23-15(21-16)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNYNMZLOATBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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